Pigment Red 146

Description

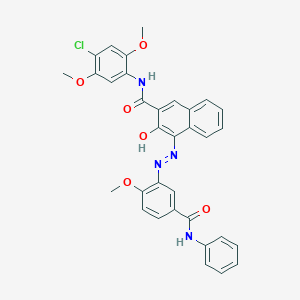

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-18-28(43-2)24(34)17-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSHDRHZRCZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063754 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid, Liquid | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5280-68-2 | |

| Record name | Pigment Red 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5280-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005280682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Red 146 (CAS Number: 5280-68-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (PR146), identified by CAS number 5280-68-2, is a semi-transparent, bluish-red monoazo pigment.[1] Belonging to the Naphthol AS pigment class, it is characterized by its good overall fastness properties.[2] This technical guide provides a comprehensive overview of the core properties, synthesis, and experimental analysis of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for various applications. The quantitative data from technical datasheets are summarized below for easy comparison.

| Property | Value | References |

| Chemical Identity | ||

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxamide | [1] |

| Chemical Formula | C₃₃H₂₇ClN₄O₆ | |

| Molecular Weight | 611.04 g/mol | [3] |

| CAS Number | 5280-68-2 | [3] |

| Colour Index | This compound (12485) | [4] |

| Physical Properties | ||

| Appearance | Bluish-red powder | |

| Density | 1.35 - 1.6 g/cm³ | [1][5] |

| Specific Surface Area | 36-40 m²/g | [5] |

| Oil Absorption | 40-70 g/100g | [1][5] |

| pH of Aqueous Suspension | 5.5 - 7.5 | [5] |

| Melting Point | 318-322 °C | [5] |

| Fastness Properties | ||

| Heat Stability | Stable up to 180-200°C | [6] |

| Lightfastness (BWS) | 5-7 (Full Shade) | [1][7] |

| Solvent Resistance | Good to Excellent | [6] |

| Acid Resistance | 4-5 (Good to Excellent) | [8][9] |

| Alkali Resistance | 4-5 (Good to Excellent) | [8][9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. This process involves the diazotization of an aromatic amine (the diazo component) and its subsequent coupling with a coupling component.

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

References

- 1. store.astm.org [store.astm.org]

- 2. file.yizimg.com [file.yizimg.com]

- 3. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]

- 4. Singapore Standards [singaporestandardseshop.sg]

- 5. zeyachem.net [zeyachem.net]

- 6. micomlab.com [micomlab.com]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. GSO ISO 787-5:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]

An In-depth Technical Guide to C.I. 12485: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 12485, commercially known as Pigment Red 146, is a synthetic organic pigment belonging to the monoazo class of compounds. It is characterized by its bright, bluish-red hue and is utilized in a variety of applications, including printing inks, coatings, and plastics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis.

Chemical Structure and Properties

C.I. 12485 is a complex organic molecule with the chemical formula C₃₃H₂₇ClN₄O₆.[1] Its structure is based on a naphthalene (B1677914) ring system coupled with a substituted phenylazo group. The presence of various functional groups, including chloro, methoxy, and amide moieties, contributes to its color and fastness properties.

Physicochemical Data

A summary of the key quantitative properties of C.I. 12485 is presented in the table below for easy reference and comparison.

| Property | Value | References |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 12485 | [1][2] |

| CAS Number | 5280-68-2 | [1][3] |

| Molecular Formula | C₃₃H₂₇ClN₄O₆ | [1] |

| Molecular Weight | 611.04 g/mol | [1] |

| Appearance | Red powder | [4] |

| Shade | Bluish Red | [1][4] |

| Density | 1.30 - 1.50 g/cm³ | [1] |

| Oil Absorption | 40 - 50 g/100g | [3][4] |

| Heat Stability | 180 °C | [1][3] |

| Light Fastness (1-8 scale) | 5 - 6 | [1][5] |

| Water Resistance (1-5 scale) | 5 | [1] |

| Acid Resistance (1-5 scale) | 4 | [1] |

| Alkali Resistance (1-5 scale) | 4 | [1] |

Synthesis of C.I. 12485

The synthesis of C.I. 12485 is a two-stage process involving:

-

Diazotization of an aromatic amine, N-(3-amino-4-methoxyphenyl)benzamide.

-

Azo coupling of the resulting diazonium salt with a coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.

The overall synthetic route is depicted in the diagram below.

References

In-Depth Technical Guide to Naphthol Carmine FBB (Pigment Red 146)

For Researchers, Scientists, and Chemical Industry Professionals

This technical guide provides a comprehensive overview of Naphthol Carmine FBB, a synthetic organic pigment widely known in the industry as Pigment Red 146. This document details its chemical identity, physicochemical properties, and primary industrial applications, presenting data in a clear and accessible format for technical audiences.

Chemical Identification

Naphthol Carmine FBB is the common trade name for the organic compound scientifically identified as this compound.[1][2][3] It belongs to the monoazo class of pigments.[3][4]

| Identifier | Value |

| Common Name | Naphthol Carmine FBB |

| Synonyms | Permanent Carmine FBB, Fast Red FBB, Fast Pink FBB, C.I. This compound[1][3][5] |

| C.I. Name | This compound[2][3][4] |

| C.I. Number | 12485[1][3][4] |

| CAS Number | 5280-68-2[1][2][3][4][6] |

| EU Number | 226-103-2[1][3] |

| Chemical Formula | C₃₃H₂₇ClN₄O₆[1] |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)-carbonyl]phenyl]azo]-2-Naphthalenecarboxamide[5] |

| Molecular Weight | 611.04 g/mol [1][5] |

Physicochemical Properties

Naphthol Carmine FBB is a bluish-red pigment powder.[2][7] It is known for its good overall fastness properties, making it a versatile pigment in various applications.[8][9] It is insoluble in water.[10]

Quantitative Data

The following table summarizes the key quantitative properties of Naphthol Carmine FBB. The values represent a range or average compiled from various technical data sheets.

| Property | Value | Unit |

| Density | 1.34 - 1.6 | g/cm³[2][5][11] |

| Oil Absorption | 40 - 69 | ml/100g[1][2][6] |

| pH Value (10% slurry) | 6.0 - 7.5 | -[1][2][6] |

| Heat Resistance | 180 - 220 | °C[2][6] |

| Specific Surface Area | 36 | m²/g[5][11] |

Fastness and Resistance Properties

The fastness properties of a pigment indicate its resistance to fading or bleeding under various conditions. The following data is rated on a scale of 1 to 5 (unless otherwise specified), where 1 is poor and 5 is excellent.

| Property | Rating |

| Lightfastness | |

| - Full Tint | 7 (Scale 1-8)[12] |

| - Reduced Tint | 6 (Scale 1-8)[12] |

| Resistance | |

| - Water | 4 - 5[2][6][12] |

| - Oil | 5[2][6][12] |

| - Acid | 4 - 5[2][6][12] |

| - Alkali | 4 - 5[2][6][12] |

| - Ethanol | 5[12] |

| - Xylene | 5[12] |

| - Methyl Ethyl Ketone | 4[12] |

Experimental Protocols and Biological Activity

Naphthol Carmine FBB (this compound) is an industrial pigment designed for coloration of materials such as inks, coatings, and plastics. Its intended use is not within the realm of biological research or drug development. Consequently, there are no established experimental protocols for its use in biological assays, nor is it associated with any known signaling pathways. The audience of researchers and scientists should note its application is in materials science and industrial chemistry, not pharmacology or cell biology.

Industrial Applications

The robust performance characteristics of Naphthol Carmine FBB make it suitable for a range of applications where high fastness and a specific bluish-red shade are required.[7]

Primary Applications Include:

-

Printing Inks: It is recommended for water-based, solvent-based, and UV-cured inks, including offset, gravure, and flexographic printing.[5][11][13]

-

Coatings: Used in industrial coatings, water-based decorative paints, and powder coatings.[2][3][11]

-

Plastics: Suitable for coloring rigid PVC and other plastics, offering good lightfastness.[11]

-

Textile Printing: Recommended for textile printing applications.[3][5][12]

Synthesis Workflow

As a monoazo pigment, the synthesis of Naphthol Carmine FBB follows a well-established chemical process involving diazotization and azo coupling. The diagram below illustrates a generalized workflow for this type of synthesis.

References

- 1. union-pigment.com [union-pigment.com]

- 2. senova-chem.com [senova-chem.com]

- 3. This compound - CAS No.5280-68-2 - Naphthol Carmine FBB - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 4. mschemicals.in [mschemicals.in]

- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 6. This compound|Fast Pink FBB|CAS No.5280-68-2 [xcolorpigment.com]

- 7. printwiki.org [printwiki.org]

- 8. Permanent Carmine FBB 02 - Sudarshan Chemical Industries Limited. [sudarshan.com]

- 9. ulprospector.com [ulprospector.com]

- 10. sypigment.com [sypigment.com]

- 11. zeyachem.net [zeyachem.net]

- 12. advaityadyechem.co.in [advaityadyechem.co.in]

- 13. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Red 146

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (PR 146), also known by its Colour Index name C.I. 12485, is a monoazo pigment that exhibits a brilliant bluish-red to yellowish-red shade.[1][2] As a member of the Naphthol AS pigment family, it is widely utilized across various industries, including printing inks, coatings, plastics, and textiles, owing to its good fastness properties and vibrant color.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its synthesis and structure-property relationships. This information is intended to be a valuable resource for researchers and professionals in material science and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a quantitative look at its identity and properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CI Name | This compound | [5] |

| CI Number | 12485 | [5] |

| CAS Number | 5280-68-2 | [5] |

| EINECS Number | 226-103-2 | [2] |

| Chemical Class | Monoazo | [5] |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide | [6] |

| Molecular Formula | C₃₃H₂₇ClN₄O₆ | [7][8] |

| Molecular Weight | 611.04 g/mol | [7] |

| Appearance | Red to Bluish-Red Powder | [9][10] |

| Hue | Bluish Red | [9] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Density | 1.30 - 1.6 g/cm³ | [8][9] |

| Specific Surface Area | 36 - 64 m²/g | [1][4] |

| Oil Absorption | 40 - 70 g/100g | [9][11] |

| pH of Aqueous Suspension | 6.0 - 7.5 | [9][10] |

| Melting Point | 318 - 322 °C | [12] |

| Average Particle Size | ~150 nm | [13] |

| Bulk Density | 1.4 - 1.5 g/cc | [3] |

| Moisture Content | ≤ 1.0% | [3] |

Table 3: Fastness and Resistance Properties of this compound

| Property | Rating/Value | Reference(s) |

| Lightfastness (BWS) | 5 - 8 | [9] |

| Heat Stability | Stable up to 180-220°C | [9] |

| Water Resistance | 5 (Excellent) | [9] |

| Oil Resistance | 5 (Excellent) | [9] |

| Acid Resistance | 4 - 5 (Good to Excellent) | [9] |

| Alkali Resistance | 3 - 5 (Moderate to Excellent) | [1][9] |

| Ethanol Resistance | 4 - 5 (Good to Excellent) | [1][11] |

| Ester Resistance | 3 - 4 (Moderate to Good) | [1] |

| Benzene Resistance | 4 (Good) | [4] |

| Ketone Resistance | 4 (Good) | [4] |

| Soap Resistance | 4 - 5 (Good to Excellent) | [1] |

| Bleeding Resistance | 3 - 5 (Moderate to Excellent) | [1] |

(Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.)

Experimental Protocols

The following sections outline the methodologies for determining the key properties of this compound. These are based on established international standards to ensure reproducibility and comparability of results.

Lightfastness Testing (ASTM D4303)

This method is designed to simulate the effects of indoor light exposure on colorants.

-

Principle: Specimens of the pigment are exposed to a controlled light source that mimics daylight filtered through window glass. The change in color is measured against an unexposed sample.[14]

-

Apparatus:

-

Xenon-arc exposure apparatus equipped with window glass filters.[14]

-

Spectrophotometer or colorimeter for color measurement.

-

-

Procedure:

-

Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion) and applied uniformly to a substrate.

-

Initial Color Measurement: The CIELAB (L, a, b*) values of the unexposed specimen are measured.

-

Exposure: The specimen is placed in the xenon-arc apparatus. The exposure conditions are typically set to an irradiance level of 0.35 W/m²/nm at 340 nm, a relative humidity of 55 ± 5%, and a black panel temperature of 63 ± 2°C.[15] The exposure duration is determined by the total radiant exposure, often 510 kJ/m² at 340 nm.[15]

-

Final Color Measurement: After exposure, the CIELAB values of the specimen are measured again.

-

Evaluation: The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[16] The lightfastness is then rated based on the magnitude of the color change.

-

Heat Stability Testing (ISO 787-21)

This method compares the heat stability of a pigment to a standard sample when incorporated into a stoving medium.

-

Principle: The pigment is dispersed in a heat-curing binder, applied to a substrate, and heated (stoved) at various temperatures for a specified duration. The color change is then compared to a reference sample.[17]

-

Apparatus:

-

Laboratory oven with precise temperature control.

-

Grinding apparatus (e.g., automatic muller).

-

Film applicator.

-

-

Procedure:

-

Dispersion Preparation: A dispersion of the test pigment and an agreed-upon reference pigment are prepared separately in a stoving medium.[18]

-

Application: The dispersions are applied to test panels at a uniform thickness.[18]

-

Stoving: One set of panels is cured at a minimum temperature to achieve a full cure, serving as the standard. Other panels are stoved at progressively higher temperatures for an agreed-upon time (e.g., 10 minutes).[18]

-

Evaluation: After cooling, the color of the panels stoved at higher temperatures is visually or colorimetrically compared to the standard panel. The temperature at which a significant color change occurs indicates the heat stability limit.[18]

-

Chemical Resistance Testing

This protocol assesses the stability of the pigment when exposed to various chemical agents like acids and alkalis.

-

Principle: The pigment is exposed to a chemical solution for a set period, and any change in color or bleeding into the solution is observed.[19]

-

Apparatus:

-

Test tubes or beakers.

-

Filtration apparatus.

-

Gray scale for assessing color change.

-

-

Procedure:

-

Sample Preparation: A known amount of the pigment is placed in a test tube.[19]

-

Exposure: A specified volume of the test solution (e.g., 2% hydrochloric acid or 5% sodium carbonate solution) is added to the test tube.[20] The mixture is agitated for a defined period.[19]

-

Observation: The mixture is filtered, and both the filtrate and the pigment on the filter paper are examined.

-

Evaluation: The degree of staining of the filtrate and the color change of the pigment are assessed visually and rated on a 1-5 scale using a gray scale.[20]

-

Synthesis of this compound

This compound is synthesized through a two-step process involving diazotization followed by an azo coupling reaction.

Experimental Protocol for Synthesis

The following is a representative laboratory-scale synthesis procedure.

-

Step 1: Diazotization of the Amine Component

-

In a beaker, mix 100 kg of deionized water, 7 kg of 3-amino-4-methoxybenzanilide (B94723) (Red Base), 10 kg of 25% hydrochloric acid, and 8 kg of glacial acetic acid.[21]

-

Stir the mixture for approximately 15 minutes until all solids are dissolved.[21]

-

Cool the solution to below 5°C in an ice bath.[22]

-

Slowly add a 25% sodium nitrite (B80452) solution and allow the reaction to proceed for 30-35 minutes to form the diazonium salt solution.[22]

-

-

Step 2: Preparation of the Coupling Component

-

In a separate vessel, dissolve 3-5 kg of sodium hydroxide (B78521) in 200 kg of deionized water.[22]

-

Add a surfactant and heat the solution to 80-95°C.[22]

-

Add N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) and stir until completely dissolved to obtain the coupling solution.[22]

-

-

Step 3: Azo Coupling Reaction

-

Cool the coupling solution to the desired reaction temperature (e.g., 25-35°C).[21]

-

Slowly add the diazonium salt solution from Step 1 to the coupling solution with continuous stirring. The reaction is typically carried out over 60-70 minutes.[21][23]

-

After the addition is complete, heat the mixture to 80-95°C and hold for 30 minutes to complete the reaction and for particle maturation.[21][23]

-

The precipitated this compound is then isolated by filtration, washed with water until neutral, and dried.[24]

-

Visualizations

Synthesis Workflow of this compound

References

- 1. ccchemical.com [ccchemical.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. imagicchemicals.com [imagicchemicals.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. mschemicals.in [mschemicals.in]

- 6. chembk.com [chembk.com]

- 7. union-pigment.com [union-pigment.com]

- 8. zeyachem.net [zeyachem.net]

- 9. senova-chem.com [senova-chem.com]

- 10. atccolor.com [atccolor.com]

- 11. advaityadyechem.co.in [advaityadyechem.co.in]

- 12. This compound [chembk.com]

- 13. hengyitek.com [hengyitek.com]

- 14. micomlab.com [micomlab.com]

- 15. wewontech.com [wewontech.com]

- 16. store.astm.org [store.astm.org]

- 17. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]

- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 19. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 20. lr-test.com [lr-test.com]

- 21. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 22. CN110283475B - Preparation method of this compound - Google Patents [patents.google.com]

- 23. CN110283475A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 24. Modification of C.I. This compound with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]

An In-depth Technical Guide to Pigment Red 146 (C.I. 12485)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 146 (P.R. 146), a monoazo pigment belonging to the Naphthol AS pigment category, is a significant colorant in various industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a discussion of its relevance to researchers in both materials science and the life sciences. While primarily an industrial pigment, the structural motifs within P.R. 146, particularly its Naphthol AS component, present areas of interest for biological research, including potential anti-inflammatory and anticancer activities of related compounds. This document aims to serve as a consolidated resource for professionals requiring in-depth technical information on this compound.

Core Molecular and Physical Data

This compound is chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-2-Naphthalenecarboxamide. Its core quantitative data are summarized in the table below for clarity and comparative purposes.

| Property | Value |

| CI Name | This compound |

| CI Number | 12485 |

| CAS Number | 5280-68-2[1] |

| Molecular Formula | C33H27ClN4O6 |

| Molecular Weight | 611.04 g/mol [2] |

| Physical Form | Red Powder |

| Density | 1.5 g/cm³[2] |

| pH Value | ~7.0[2] |

| Oil Absorption | 45 ml/100g |

| Heat Resistance | Stable up to 200°C |

| Lightfastness | Good |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling. The following is a representative experimental protocol derived from established synthesis methodologies.

Materials and Reagents

-

3-Amino-4-methoxy-N-phenylbenzamide (Red Base KD)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO2)

-

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Step 1: Diazotization of the Amine

-

In a reaction vessel, prepare a suspension of 3-Amino-4-methoxy-N-phenylbenzamide in deionized water and hydrochloric acid.

-

Cool the mixture to 0-5°C using an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. Maintain the temperature below 5°C throughout the addition.

-

Continue stirring for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

Step 2: Azo Coupling

-

In a separate vessel, dissolve N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 5-10°C.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline Naphthol AS-LC solution with vigorous stirring.

-

A red precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.

-

The resulting pigment is then filtered, washed with water until neutral, and dried.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical sequence of chemical transformations. This workflow can be visualized as a directed graph, illustrating the progression from starting materials to the final product.

Caption: Synthesis Workflow for this compound.

Relevance to Drug Development and Biological Research

While this compound is primarily used as an industrial colorant and is not directly employed in therapeutic applications, its chemical structure and the broader class of azo compounds hold relevance for drug development professionals.

Azo Compounds in Medicine

Historically, azo compounds have played a significant role in medicine. The discovery of Prontosil, an azo dye, as the first commercially available antibacterial agent, was a landmark in pharmaceutical history.[3][4] The azo linkage in Prontosil is cleaved in vivo to release the active sulfonamide moiety. This prodrug concept, where an azo bond is used to mask an active drug until it reaches its target, continues to be explored, particularly for colon-targeted drug delivery.[5]

Biological Activity of Naphthol Derivatives

The Naphthol AS moiety within this compound is a derivative of naphthol. Naphthol and its derivatives are a class of compounds with a wide range of reported biological activities. Studies have shown that some naphthol derivatives possess antioxidant, antimicrobial, antiviral, and anticancer properties.[4][6] For instance, certain naphthoquinone-naphthol derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[7]

Potential of this compound Precursors

Of particular interest to drug development professionals is the precursor to the Naphthol AS component of this compound, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide . Preliminary studies have suggested that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in pharmacology and medicinal chemistry.[8] While this does not confer biological activity to the larger, insoluble pigment molecule itself, it highlights that the building blocks of such industrial chemicals can have potential applications in the life sciences.

It is important to note that the toxicological profile of this compound, like many azo dyes, must be considered. While its low solubility may limit its bioavailability, the potential for metabolic cleavage of the azo bond, which could release aromatic amines, is a critical aspect of its safety assessment.[9]

Conclusion

This compound is a well-characterized monoazo pigment with significant industrial applications. Its synthesis is a robust and well-understood process. For researchers and scientists in materials science, it offers a subject for the study of color chemistry, pigment properties, and formulation. For professionals in drug development, while the pigment itself is not a therapeutic agent, its constituent parts and the broader chemical classes to which it belongs—azo dyes and naphthol derivatives—are fertile ground for the discovery of new bioactive molecules. The potential anti-inflammatory and anticancer properties of one of its precursors underscore the importance of interdisciplinary knowledge and the potential for discovering valuable biological activities in compounds from diverse chemical origins. Further research into the biological effects of the precursors and potential metabolites of this compound could yield interesting findings for the pharmaceutical and biomedical fields.

References

- 1. zeyachem.net [zeyachem.net]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide | 4273-92-1 [smolecule.com]

- 9. Screening Assessment - Canada.ca [canada.ca]

The Solubility Profile of Pigment Red 146 in Organic Solvents: A Technical Examination

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 146 (CAS No. 5280-68-2), a monoazo pigment widely utilized in printing inks and water-based coatings.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this pigment's behavior in various organic media.

This compound, chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthalenecarboxamide, is noted for its bluish-red hue, good solvent resistance, heat stability, and light fastness.[1] However, like many azo pigments, it exhibits poor solubility in most common solvents.[1][2]

Qualitative Solubility Assessment

Available technical and safety data sheets consistently report this compound as being insoluble in water.[3][4][5][6][7] While precise quantitative solubility data in organic solvents is not widely published, its "excellent" solvent fastness rating suggests low solubility in a range of common organic solvents.[6] Azo pigments, as a class, are generally characterized by their limited solubility in organic media, which contributes to their tendency to agglomerate.[1][2]

| Solvent | Qualitative Solubility/Fastness | Source |

| Water | Insoluble | [3][4][5][6][7] |

| Organic Solvents (General) | Excellent Solvent Fastness | [6] |

| Organic Solvents (General) | Poor Solubility (as a class of azo pigments) | [1][2] |

Experimental Protocol for Determining Pigment Solubility

The following is a generalized protocol for the quantitative determination of this compound solubility in an organic solvent of interest. This methodology can be adapted for various solvents and is based on standard practices for assessing pigment solubility. Two common approaches are the gravimetric method and the spectrophotometric method.[8]

I. Preparation of a Saturated Solution

-

Sample Preparation : Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Separation : After equilibration, allow the mixture to stand undisturbed to let the excess, undissolved pigment settle. Centrifugation can be employed to facilitate a more complete separation of the solid and liquid phases.

II. Quantification of Solubilized Pigment

A. Gravimetric Method [8]

-

Filtration : Carefully decant or pipette a known volume of the clear, supernatant (saturated solution) and filter it through a pre-weighed, fine-pored filter (e.g., a 0.2 µm syringe filter) to remove any remaining suspended particles.

-

Solvent Evaporation : Transfer the filtered, saturated solution to a pre-weighed, dry container. Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that will not degrade the pigment.

-

Calculation : Once the solvent has been completely removed and a constant weight is achieved, weigh the container with the dried pigment residue. The solubility can then be calculated in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

B. Spectrophotometric Method [8]

This method is contingent on the pigment having a known molar absorptivity in the chosen solvent and adherence to the Beer-Lambert law.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement : Obtain a clear, saturated solution as described in the "Preparation of a Saturated Solution" section. Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination : Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Solubility Calculation : Calculate the concentration of the original saturated solution, accounting for the dilution factor.

The following diagram illustrates a generalized workflow for determining pigment solubility.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Modification of C.I. This compound with surfactants and graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. zeyachem.net [zeyachem.net]

- 4. navpadpigments.com [navpadpigments.com]

- 5. denizboya.com [denizboya.com]

- 6. mschemicals.in [mschemicals.in]

- 7. sypigment.com [sypigment.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Spectral Signature of Pigment Red 146: A Technical Guide

For Immediate Release

Core Properties of Pigment Red 146

This compound, identified by CAS Number 5280-68-2, belongs to the naphthol AS pigment family.[1] Its color and performance attributes are a direct consequence of its molecular structure, which features a single azo (-N=N-) chromophore linking two aromatic systems.[1] This structure is responsible for its characteristic bluish-red shade and good overall fastness properties.[1][2] The pigment is noted for its insolubility in water and good resistance to various solvents, acids, and alkalis.[1][3]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 5280-68-2[1][2][4][5] |

| Chemical Family | Monoazo[1][2] |

| Molecular Formula | C₃₃H₂₇ClN₄O₆[1][3][4] |

| Molecular Weight | 611.04 g/mol [1][4] |

| Appearance | Bluish-red powder[6] |

| Density | Approximately 1.33 - 1.6 g/cm³[4][7] |

| pH Value | 6.0 - 7.5[6][7] |

| Oil Absorption | 40 - 55 ml/100g[8] |

| Heat Resistance | Stable up to 180-200°C[4][8] |

| Light Fastness (1-8) | 5 - 7[7][9] |

| Water Resistance (1-5) | 4 - 5[7][9] |

| Oil Resistance (1-5) | 5[7][9] |

| Acid Resistance (1-5) | 4[7][9] |

| Alkali Resistance (1-5) | 4[7][9] |

The Chromophore and Color of this compound

The vibrant color of this compound originates from its molecular structure, specifically the presence of a chromophore and auxochromes. The core chromophore is the azo group (-N=N-) embedded within a larger system of conjugated double bonds spanning the aromatic rings. This extended π-electron system is adept at absorbing light in the visible region of the electromagnetic spectrum. The specific wavelengths of light absorbed are influenced by the electronic properties of the aromatic structures and any substituent groups, known as auxochromes. In the case of this compound, the absorbed wavelengths correspond to the green-yellow portion of the spectrum, resulting in the transmitted and reflected light being perceived as a bluish-red color.

Experimental Protocol for UV-Vis Spectral Analysis

The following section details a generalized experimental protocol for determining the UV-Vis spectral characteristics of this compound. This procedure is based on standard laboratory practices for the analysis of organic pigments.

Materials and Equipment

-

This compound sample

-

Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or another suitable solvent in which the pigment has at least minimal solubility)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Analytical balance

-

Ultrasonic bath

-

Syringe filters (0.45 µm PTFE or equivalent)

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure

3.2.1. Preparation of Stock Solution

-

Accurately weigh approximately 5-10 mg of this compound using an analytical balance.

-

Transfer the weighed pigment into a 50 mL volumetric flask.

-

Add a small amount of the chosen spectroscopic grade solvent to the flask and sonicate the mixture for 10-15 minutes to aid in dispersion and dissolution. Due to the pigment's low solubility, complete dissolution may not be achieved, resulting in a fine dispersion.

-

Allow the flask to return to room temperature.

-

Carefully add the solvent to the flask up to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous, albeit potentially suspended, mixture.

3.2.2. Preparation of Working Solutions

-

Filter a portion of the stock solution through a 0.45 µm syringe filter to remove any undissolved particulate matter. This step is crucial to prevent light scattering, which can interfere with absorbance measurements.

-

Perform a serial dilution of the filtered stock solution to prepare a series of working solutions of varying concentrations. The aim is to obtain a solution with a maximum absorbance in the range of 0.3 to 0.8 for optimal accuracy.

3.2.3. UV-Vis Spectrophotometer Setup and Measurement

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the desired wavelength range for the scan (e.g., 300 nm to 800 nm).

-

Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction.

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan to record the UV-Vis absorption spectrum.

3.2.4. Data Analysis

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm). This requires complete dissolution of the pigment for accurate concentration determination.

Workflow and Signaling Pathway Diagrams

The logical workflow for the UV-Vis spectral analysis of this compound is illustrated in the following diagram.

Caption: Workflow for UV-Vis Spectral Analysis of this compound.

This technical guide provides a robust framework for the spectral characterization of this compound. While quantitative spectral data remains elusive in the public domain, the outlined experimental protocol offers a clear path for researchers to determine these parameters in a laboratory setting. Further research into the spectral properties of this and similar pigments will undoubtedly contribute to a deeper understanding of their performance and potential applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. zeyachem.net [zeyachem.net]

- 3. This compound [dyestuffintermediates.com]

- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 5. guidechem.com [guidechem.com]

- 6. senova-chem.com [senova-chem.com]

- 7. This compound|Fast Pink FBB|CAS No.5280-68-2 [xcolorpigment.com]

- 8. imagicchemicals.com [imagicchemicals.com]

- 9. advaityadyechem.co.in [advaityadyechem.co.in]

An In-depth Technical Guide to the Thermal Stability and Decomposition of C.I. Pigment Red 146

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

C.I. Pigment Red 146 (CAS No. 5280-68-2), chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide, is a significant colorant in various industrial applications.[1][2] Its performance and processing are critically dependent on its ability to withstand elevated temperatures without significant degradation or color change. This guide aims to consolidate the available information on its thermal properties and provide a scientifically grounded, albeit partially theoretical, understanding of its decomposition.

Thermal Stability of this compound

The thermal stability of this compound is generally described as moderate, making it suitable for applications where processing temperatures are not excessively high. Technical data sheets from various suppliers provide a range of heat stability values, which are summarized in the table below. It is important to note that these values are often determined under specific conditions (e.g., duration of exposure, concentration in a polymer) and may vary between different commercial grades of the pigment.

Summary of Quantitative Thermal Stability Data

| Parameter | Value | Conditions | Source(s) |

| Heat Stability | 180 °C | - | [1][3] |

| Heat Stability | Stable at 180 °C | For 10 minutes | [4] |

| Heat Stability | Not Stable at 200 °C | - | [4] |

| Heat Stability | Not Stable at 220 °C | - | [4] |

| Heat Resistance | 200 °C | For 10 minutes | [1] |

Note: The lack of standardized testing conditions across different sources necessitates careful interpretation of these values.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of this compound are not available in the reviewed literature, a general methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic pigments can be described. These protocols are based on standard practices for thermal analysis of solid organic compounds.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Experimental Workflow for TGA

Caption: Generalized workflow for Thermogravimetric Analysis (TGA) of an organic pigment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

Experimental Workflow for DSC

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) of an organic pigment.

Proposed Thermal Decomposition Pathway

Direct studies on the thermal decomposition mechanism of this compound are not documented in the available scientific literature. However, as a Naphthol AS pigment, its decomposition can be predicted to follow a pattern similar to other pigments in its class, which have been studied using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).[6][7] The primary points of cleavage under thermal stress are expected to be the azo linkage (-N=N-) and the amide bonds (-CO-NH-).

The proposed pathway involves the initial homolytic cleavage of the C-N and N-N bonds, leading to the formation of various smaller, volatile aromatic fragments.

Caption: Proposed thermal decomposition pathway for C.I. This compound.

Description of Proposed Pathway:

-

Azo Bond Cleavage: The -N=N- bond is often the most thermally labile part of an azo pigment. Its cleavage would lead to the formation of two distinct radical fragments, which would then stabilize to form derivatives of naphthol and substituted anilines.

-

Amide Bond Cleavage: The two amide linkages in the this compound molecule are also susceptible to thermal scission. Cleavage at these points would yield chlorinated aromatic amines and benzamide derivatives.

-

Further Fragmentation: At higher temperatures, these primary fragments can undergo further decomposition, leading to the formation of simpler volatile compounds such as carbon dioxide, water, and various nitrogen oxides.

Conclusion

The thermal stability of C.I. This compound is a critical parameter for its successful application. While precise, publicly available TGA and DSC data are currently lacking, information from technical data sheets indicates a moderate heat resistance, generally up to 180-200 °C for short durations. The decomposition of this compound is proposed to proceed via cleavage of its azo and amide linkages, a characteristic fragmentation pattern for Naphthol AS pigments. Further research employing techniques such as TGA-MS or Py-GC/MS is required to definitively elucidate the decomposition mechanism and identify the specific degradation products, which would provide a more complete understanding of its thermal behavior. This would be invaluable for optimizing processing conditions and predicting the long-term stability of materials colored with this pigment.

References

- 1. chsopensource.org [chsopensource.org]

- 2. Modification of C.I. This compound with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]

- 3. zeyachem.net [zeyachem.net]

- 4. Naphthol pigment - CAMEO [cameo.mfa.org]

- 5. scispace.com [scispace.com]

- 6. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Lightfastness and Weather Resistance of Pigment Red 146

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (C.I. 12485) is a Naphthol AS monoazo pigment prized for its vivid, bluish-red shade and favorable fastness properties.[1][2] It finds extensive application in printing inks, coatings, plastics, and textile printing.[1][3][4][5] Understanding its resilience to environmental factors such as light and weather is paramount for ensuring product stability and longevity. This technical guide provides an in-depth analysis of the lightfastness and weather resistance of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of evaluation workflows.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for interpreting its performance.

| Property | Value | References |

| Chemical Class | Naphthol AS / Monoazo | [1][2][6] |

| CAS Number | 5280-68-2 | [1][2][3][7] |

| Molecular Formula | C₃₃H₂₇ClN₄O₆ | [7][8] |

| Density | 1.3 - 1.6 g/cm³ | [1][4][9][10] |

| Oil Absorption | 40 - 70 g/100g | [2][3][7][9] |

| Heat Resistance | Up to 200-220°C | [1][9] |

Lightfastness

Lightfastness describes a pigment's ability to resist fading or changing color upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, where 1 signifies very poor lightfastness and 8 indicates outstanding performance.

The lightfastness of this compound is generally considered good to excellent, though it can vary depending on the application, concentration (full or tint tone), and the specific formulation.[2][9]

| Application | Lightfastness (Full Tone) | Lightfastness (Reduced/Tint Tone) | References |

| General/Coatings | 5 - 7 | 5 - 6 | [3][5][6][7][11] |

| Plastics (Rigid PVC) | 7 - 8 | - | [3][8][12] |

| Textile Printing | 7 | - | [3][7][12] |

| Inks | 5 - 6 | - | [7] |

Intense shades of this compound can achieve a rating of 5 on the Blue Wool Scale.[13] For fabric printing, a lightfastness level of 7 (at 1/1 Standard Depth) has been reported.[3][10][12] In rigid PVC applications, it can even reach a lightfastness of 8.[3][8][12]

Weather Resistance

Weather resistance encompasses a pigment's ability to withstand the combined effects of sunlight, moisture, and temperature fluctuations. This is a critical parameter for outdoor applications.

| Property | Value (1-5 Scale) | References |

| Weather Fastness | 4 - 5 | [6] |

| Water Resistance | 4 - 5 | [3][6][9] |

| Acid Resistance | 4 - 5 | [2][3][4][9] |

| Alkali Resistance | 4 - 5 | [2][3][4][9] |

While generally not recommended for demanding outdoor applications where exceptional durability is required, this compound demonstrates good weather resistance, particularly in its ability to withstand moisture and chemical exposure.[1][13] Its use in exterior industrial finishes is typically limited to applications where durability is not the primary concern.[13]

Experimental Protocols

Standardized testing methodologies are crucial for obtaining reliable and comparable data on pigment performance. While specific experimental details are often proprietary to manufacturers, the following protocols, based on established industry standards, are commonly employed.

Lightfastness Testing

The evaluation of lightfastness is typically conducted in accordance with standards such as DIN 53387/A or similar ISO and ASTM methods.[14]

Methodology:

-

Sample Preparation: The pigment is dispersed into a specific medium (e.g., paint, plastic, or ink) at a defined concentration. For coatings, this is often a full-tone and a reduced-tone (tint) version with titanium dioxide.

-

Exposure: The prepared samples are exposed to a high-intensity artificial light source (typically a Xenon arc lamp) that simulates the solar spectrum. A portion of each sample is masked to serve as an unexposed reference.

-

Evaluation: The exposed samples are periodically compared to the unexposed portion. The degree of color change is assessed visually against the Blue Wool Scale. Each step on the Blue Wool Scale represents a specific light exposure dose. The lightfastness rating corresponds to the Blue Wool reference strip that has faded to a similar extent as the sample.

Weather Resistance Testing

Weather resistance is assessed using accelerated weathering devices that simulate outdoor conditions.

Methodology:

-

Sample Preparation: Similar to lightfastness testing, the pigment is incorporated into the final application medium.

-

Accelerated Weathering: Samples are placed in a weathering chamber and subjected to controlled cycles of UV light, temperature, and moisture (in the form of condensation or water spray).

-

Evaluation: The properties of the exposed samples, such as color change, gloss retention, and chalking, are evaluated at regular intervals. The resistance to specific elements like water, acid, and alkali is often rated on a 1-5 scale, where 5 denotes excellent resistance.

Visualizing the Evaluation Process

The logical workflow for assessing the suitability of this compound for a specific application can be visualized as follows:

Conclusion

This compound offers a compelling balance of vibrant color and good to excellent fastness properties. While its lightfastness and weather resistance are highly dependent on the specific application and formulation, it demonstrates reliable performance in many interior and less demanding exterior environments. For applications requiring extreme durability, particularly in outdoor settings, higher-performance pigments may be more suitable. The data and methodologies presented in this guide provide a robust framework for researchers and professionals to evaluate and effectively utilize this compound in their development processes.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | Fast Pink FBB | Naphthol AS | Origo Chemical [origochem.com]

- 3. zeyachem.net [zeyachem.net]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. advaityadyechem.co.in [advaityadyechem.co.in]

- 6. zeyachem.net [zeyachem.net]

- 7. hengyitek.com [hengyitek.com]

- 8. DuraPrint® 6148-1 this compound | Fineland Chem [finelandchem.com]

- 9. senova-chem.com [senova-chem.com]

- 10. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 11. vipulorganics.com [vipulorganics.com]

- 12. ccchemical.com [ccchemical.com]

- 13. ulprospector.com [ulprospector.com]

- 14. China this compound / CAS 5280-68-2 factory and manufacturers | Precise Color [precisechem.com]

An In-Depth Toxicological and Safety Profile of Pigment Red 146

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for C.I. Pigment Red 146 (CAS No. 5280-68-2), a monoazo naphthol AS pigment. The information is compiled to support safety assessments and research applications for this colorant. Due to the limited availability of specific experimental data for this compound, this guide also incorporates a read-across approach, referencing data from structurally similar naphthol AS pigments to provide a more complete safety profile.

Chemical and Physical Properties

This compound is chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-2-naphthalenecarboxamide. It is a red powder that is insoluble in water.[1]

Toxicological Data Summary

The available toxicological data for this compound and structurally related pigments are summarized below.

Table 1: Acute Toxicity

| Test | Species | Route | Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 5000 mg/kg bw | [2] |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 10000 mg/kg bw | [1] |

Table 2: Irritation and Sensitization

| Test | Species | Result | Reference(s) |

| Skin Irritation | Rabbit | Non-irritant | [2][3] |

| Eye Irritation | Rabbit | Non-irritant | [2][3] |

| Skin Sensitization | - | No sensitization effect known | [2] |

Table 3: Genotoxicity

| Test System | Metabolic Activation | Result | Reference(s) |

| Mutagenicity | - | Data reported, but not specified | [4] |

| Ames Test (Read-across: Pigment Red 22) | With and without | Positive in S. typhimurium TA98, TA100, TA1537 and E. coli WP2 uvrA | [5] |

| Chromosome Aberration (Read-across: Pigment Red 22) | With and without | Negative in Chinese hamster ovary cells | [5] |

Table 4: Repeated Dose and Reproductive Toxicity (Read-Across)

| Test | Species | Duration | NOAEL/LOAEL | Key Findings | Reference(s) |

| Repeated Dose Oral Toxicity with Reproduction/Developmental Screening (OECD 422) on Pigment Red 22 | Rat | 37 days (males), ~40 days (females) | - | Low toxicity observed. | [5] |

| 28-Day Oral Toxicity (OECD 407) on analogue Naphthol AS pigments | Rat | 28 days | NOAEL = 1000 mg/kg bw/day | No adverse effects at the highest dose. | [5] |

Experimental Protocols

While specific experimental reports for this compound are scarce, the methodologies for key toxicological assessments are standardized through internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals.

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

Caption: General workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Chromosome Aberration Test (Following OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

References

An In-depth Technical Guide to the Synthesis of Pigment Red 146 via Diazotization and Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of C.I. Pigment Red 146, a significant bluish-red monoazo pigment. The synthesis fundamentally involves a two-step process: the diazotization of an aromatic amine (often referred to as a "Red Base") followed by an azo coupling reaction with a naphthol derivative. This document outlines the experimental protocols, quantitative data from various synthesis examples, and visual representations of the synthesis workflow and chemical structures involved.

Chemical Synthesis Overview

The production of this compound is a classic example of azo pigment synthesis. The general reaction involves:

-

Diazotization: An aromatic primary amine, the diazo component, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrosating agent, most commonly sodium nitrite (B80452).

-

Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component rich in electrons, in this case, a naphthol derivative. This electrophilic aromatic substitution reaction forms the stable azo compound that constitutes the pigment.

The primary reactants for this compound are:

-

Diazo Component: 3-Amino-4-methoxy-N-phenylbenzamide, also known as Fast Red KD Base.

-

Coupling Component: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, also known as Naphthol AS-LC.

Experimental Protocols

The following sections detail the methodologies for the key experimental steps in the synthesis of this compound. The protocols are based on examples found in patent literature, providing a practical guide for laboratory-scale synthesis.

Diazotization of the Aromatic Amine

The diazotization step is critical and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

Methodology:

-

A specified amount of the aromatic amine ("Red Base") is dispersed in deionized water.

-

Hydrochloric acid and glacial acetic acid are added to the mixture. Glacial acetic acid aids in the dissolution of the amine, particularly for weakly basic amines, and can help to control the reaction rate.

-

The mixture is stirred until the amine is fully dissolved or a fine slurry is formed.

-

The solution is then cooled to a temperature between 0-5 °C using an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the low temperature.

-

The reaction is allowed to proceed with stirring for a specified duration (typically 30-35 minutes) to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using potassium iodide-starch paper.

Preparation of the Coupling Solution

The coupling component is prepared in an alkaline solution to activate it for the subsequent electrophilic substitution reaction.

Methodology:

-

Sodium hydroxide (B78521) is dissolved in deionized water.

-

In some protocols, a surfactant is added to the alkaline solution to improve the dispersibility and other properties of the final pigment.

-

The solution is heated (typically to 80-95 °C).

-

Naphthol AS-LC is added to the hot alkaline solution and stirred until completely dissolved.

-

The resulting coupling solution is then cooled to the desired reaction temperature for the coupling step.

Azo Coupling Reaction

This is the final step where the diazonium salt and the coupling component react to form the azo pigment.

Methodology:

-

The prepared diazonium salt solution is added to the coupling solution (or vice versa, depending on the specific protocol) under controlled temperature conditions (e.g., below 40 °C).

-

The reaction mixture is stirred for a defined period (e.g., 60-70 minutes) to allow for the formation of the pigment.

-

After the initial coupling, the temperature of the slurry is raised (e.g., to 80-95 °C) and held for a period (e.g., 30 minutes) in a post-treatment step to promote pigment crystallization and stabilization.

-

The resulting pigment is then isolated by filtration.

-

The filter cake is washed with water until neutral to remove residual salts and acids.

-

The final pigment is dried in an oven at a controlled temperature (e.g., 75-85 °C).

Quantitative Data from Synthesis Examples

The following tables summarize the quantitative data from several examples of this compound synthesis as described in patent literature.[1][2] It is important to note that the patents do not specify the exact chemical structures for "Red Base I, II, III, and IV," nor do they provide the final yield or purity of the pigment. For the purpose of presenting this data, a representative structure for the "Red Base" is used in the chemical diagrams below. Surfactants are also referred to by their generic designations as provided in the source documents.

Table 1: Reactant Quantities for Diazotization

| Example No. | Deionized Water (kg) | Red Base (Type) | Red Base (kg) | Hydrochloric Acid (kg, %conc.) | Glacial Acetic Acid (kg) | Sodium Nitrite Solution (% conc.) | Reaction Time (min) | Reaction Temp. (°C) |

| 1 | 100 | I | 7 | 10 (25%) | 8 | 25% | 30 | 4 |

| 2 | 100 | II | 8 | 15 (30%) | 10 | 35% | 35 | 3 |

| 3 | 100 | III | 7.5 | 12 (28%) | 9 | 30% | 32 | 4 |

| 4 | 100 | IV | 7 | 10 (25%) | 8 | 25% | 30 | 4 |

Table 2: Reactant Quantities for Coupling Solution

| Example No. | Deionized Water (kg) | Sodium Hydroxide (kg) | Surfactant | Naphthol AS-LC | Dissolution Temp. (°C) |

| 1 | 200 | 3 | I | Not specified | 80 |

| 2 | 200 | 5 | II | Not specified | 95 |

| 3 | 200 | 4 | III | Not specified | 90 |

| 4 | 200 | 3 | III | Not specified | 80 |

Table 3: Coupling Reaction and Post-Treatment Conditions

| Example No. | Coupling Temp. (°C) | Coupling Time (min) | Post-treatment Temp. (°C) | Post-treatment Time (min) | Drying Temp. (°C) |

| 1 | 35 | 60 | 80 | 30 | 75 |

| 2 | 30 | 70 | 95 | 30 | 85 |

| 3 | 30 | 70 | 95 | 30 | 85 |

| 4 | 35 | 60 | 80 | 30 | 75 |

While specific yields for these batch processes are not provided, studies on continuous-flow synthesis in microreactors have reported high conversion rates of over 99%.[3] The purity of the pigment is also a critical factor, and while not detailed in the patents, it is a key parameter to be assessed in a research setting.

Visualization of Synthesis and Chemical Structures

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the chemical structures of the key molecules involved in the synthesis of this compound.

References

IUPAC name for Pigment Red 146: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide

An In-depth Technical Guide to Pigment Red 146: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide

This technical guide provides a comprehensive overview of this compound (C.I. 12485), a synthetic organic pigment widely utilized across various industries for its distinct bluish-red hue and robust performance characteristics. Addressed to researchers, scientists, and professionals in drug development and material science, this document details the pigment's physicochemical properties, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is classified as a monoazo Naphthol AS pigment.[1] Its chemical structure imparts excellent stability and color fastness. The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Identifier | ||

| C.I. Name | This compound | [3] |

| CAS Number | 5280-68-2 | [1][3] |

| Molecular Formula | C₃₃H₂₇ClN₄O₆ | [4][5][6] |

| Molecular Weight | 611.04 g/mol | [1][2][4] |

| Physical Properties | ||

| Appearance | Bluish-red powder | [3] |

| Density | 1.33 - 1.6 g/cm³ | [1][3][7][8] |

| pH (10% slurry) | 6.5 - 7.5 | [1][3] |

| Oil Absorption | 40 - 70 g/100g | [3][8] |

| Specific Surface Area | 36 - 40 m²/g | [2][8] |

| Solubility | Insoluble in water | [1][9] |

| Performance Properties | ||

| Heat Stability | 200 - 220 °C | [1][3] |

| Lightfastness (Blue Scale) | 5 - 8 (Varies by application) | [2][3] |

Table 2: Fastness and Resistance Properties of this compound

| Resistance Property | Rating/Observation | References |

| Water Resistance | 5 (Excellent) | [3] |

| Oil Resistance | 5 (Excellent) | [3] |

| Acid Resistance | 4-5 (Good to Excellent) | [3] |

| Alkali Resistance | 4 (Good) | [1][3] |

| Alcohol Resistance | Good | [1] |

| Ester Resistance | Good | [1] |

| Benzene Resistance | Good | [1] |

| Ketone Resistance | Good | [1] |

| Soap Resistance | Good | [1] |

| Bleeding Resistance | Good | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a Naphthol AS derivative. This reactive crystallization is crucial as the conditions significantly impact the final pigment's physical and optical properties, such as particle size, crystal structure, and color strength.[10]

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure based on common methodologies found in the literature.[11][12][13] Researchers should optimize specific quantities, temperatures, and reaction times based on their laboratory conditions and desired pigment characteristics.

Materials and Reagents:

-

Aromatic Amine (e.g., 3-Amino-4-methoxy-N-phenylbenzamide, "Red Base")

-

Naphthol Coupling Component (N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, "Naphthol AS-LC")

-

Hydrochloric Acid (HCl, 25-30%)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Optional: Surfactants to modify particle properties.[12]

Procedure:

Part 1: Preparation of the Diazonium Salt (Coupling Solution A)

-

In a reaction vessel, add the aromatic amine to deionized water, followed by hydrochloric acid and glacial acetic acid.

-

Stir the mixture for approximately 10-15 minutes until the amine is fully dissolved.[11]

-

Cool the solution to a temperature between 0-5°C using an ice bath.[12]

-

Slowly add a pre-prepared aqueous solution of sodium nitrite while maintaining the low temperature.

-

Allow the reaction to proceed for 30-35 minutes to ensure complete formation of the diazonium salt.[11][12]

Part 2: Preparation of the Coupling Component (Coupling Solution B)

-

In a separate vessel, dissolve sodium hydroxide in deionized water.

-

If using, add the desired surfactant to this alkaline solution.[12]

-

Heat the solution to 80-95°C.[11]

-

Add the Naphthol AS-LC coupling component and stir until it is completely dissolved.[11]

Part 3: Azo Coupling and Product Isolation

-

Control the temperature of the reaction vessel for coupling (e.g., 25-35°C).[11]

-

Slowly add one coupling solution to the other under vigorous stirring. The order of addition may vary depending on the desired outcome.

-

Allow the coupling reaction to proceed for 60-70 minutes.[11]

-

After coupling, heat the resulting slurry to approximately 85-90°C and hold for 30 minutes for pigment conditioning.[11]

-

Filter the crude pigment from the reaction mixture.

-

Wash the filter cake thoroughly with deionized water until the filtrate is neutral.[11]

-

Dry the final product in an oven at approximately 80°C to obtain the this compound powder.[11]

Surface Modification and Performance Enhancement

Research has demonstrated that the properties of this compound can be enhanced through surface modification. The use of anionic and non-ionic surfactants or additives like graphene oxide during synthesis can reduce particle size, narrow the particle size distribution, and improve hydrophilicity.[14] These modifications lead to enhanced color strength, brightness, flowability, and solvent resistance.[14][15]

Caption: Experimental workflow for pigment modification and analysis.

Applications

This compound is valued for its versatility and is used in a range of applications:

-

Printing Inks: It is a primary choice for packaging gravure and flexographic printing inks due to its compatibility with both water-based and solvent-based systems.[1] It provides a clean, bluish-red shade suitable for CMYK printing.[1]

-

Paints and Coatings: It is used in general industrial coatings, architectural paints, and emulsion paints.[1][2] It can be combined with other pigments like molybdate (B1676688) orange to create opaque red shades.[1]

-

Plastics: The pigment is used for coloring plastics, particularly PVC and polyolefins.[1][3]

-

Other Uses: Additional applications include textile printing, artist colors, paper mass coloration, and stationery.[1][2]

Safety and Handling

While generally considered to have low acute toxicity, this compound requires careful handling, especially in its powdered form, to mitigate potential health risks.[1]

-

Inhalation: Dust may cause mechanical irritation to the respiratory tract.[1][4] Handling should occur in well-ventilated areas.[7] If exposure limits are exceeded, a full-face respirator is recommended.[16]

-

Skin and Eye Contact: The powder can cause mechanical irritation.[1] Protective gloves and tightly fitting safety goggles are mandatory.[7][16] In case of contact, wash skin with soap and water and rinse eyes with pure water for at least 15 minutes.[7]

-

Storage: Store in a dry, cool, well-ventilated place in tightly closed containers, away from sources of ignition.[7][9]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Under extreme conditions such as high heat, there is a potential for thermal decomposition, which can release irritating fumes, or for degradation into aromatic amines.[1]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. senova-chem.com [senova-chem.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]